N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide

P2X4 receptor purinergic signaling neuropathic pain

N-[2-Chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 1190283-99-8) is a synthetic small-molecule benzamide derivative characterized by a 2-chloro substitution on the central phenyl ring and a 1H-tetrazol-1-yl moiety at the 5-position, yielding a molecular formula of C14H10ClN5O and a molecular weight of 299.72 g/mol. The compound belongs to the aryl amide class containing a tetrazole heterocycle, a pharmacophore associated with P2X receptor modulation, metabolic stability enhancement, and hydrogen-bonding capacity.

Molecular Formula C14H10ClN5O
Molecular Weight 299.71 g/mol
Cat. No. B11267816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide
Molecular FormulaC14H10ClN5O
Molecular Weight299.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3C=NN=N3)Cl
InChIInChI=1S/C14H10ClN5O/c15-12-7-6-11(20-9-16-18-19-20)8-13(12)17-14(21)10-4-2-1-3-5-10/h1-9H,(H,17,21)
InChIKeyWOXQOHQZRFJYBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-Chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 1190283-99-8): Chemical Identity and Procurement Context


N-[2-Chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 1190283-99-8) is a synthetic small-molecule benzamide derivative characterized by a 2-chloro substitution on the central phenyl ring and a 1H-tetrazol-1-yl moiety at the 5-position, yielding a molecular formula of C14H10ClN5O and a molecular weight of 299.72 g/mol . The compound belongs to the aryl amide class containing a tetrazole heterocycle, a pharmacophore associated with P2X receptor modulation, metabolic stability enhancement, and hydrogen-bonding capacity [1]. It is primarily investigated in the context of purinergic signaling, with preliminary evidence pointing to interaction with the P2X4 receptor subtype [2]. This compound is of interest to research groups studying neuropathic pain, inflammatory signaling, and ion channel pharmacology where P2X4 antagonism or allosteric modulation is a validated therapeutic strategy.

Why N-[2-Chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide Cannot Be Substituted with Generic Tetrazole Benzamides


The 2-chloro-5-(1H-tetrazol-1-yl)phenyl substitution pattern of this benzamide confers a unique combination of steric, electronic, and hydrogen-bonding properties that distinguish it from closely related analogs. The position of the chlorine atom (ortho to the amide linkage) influences both the conformational preference of the benzamide core and the electron density on the phenyl ring, directly affecting target binding [1]. In contrast to the more common 3- or 4-substituted tetrazole benzamides—such as KKL-55 (3-chloro-N-(1-propyl-1H-tetrazol-5-yl)benzamide), which targets bacterial EF-Tu in trans-translation—the 2-chloro-5-tetrazol-1-yl substitution directs pharmacological activity toward mammalian P2X4 receptors rather than the bacterial ribosome rescue pathway [2]. Furthermore, the unsubstituted benzamide moiety (Ar2 = phenyl) at the amide nitrogen in this compound contrasts with analogs bearing piperazine, cyclopropane, or furan carboxamide modifications, each of which drives divergent selectivity profiles across the purinergic receptor family . These differences in substitution regiochemistry mean that procurement of a generic 'tetrazole benzamide' without specification of the precise substitution pattern risks selecting a compound with entirely different biological target engagement and functional activity.

N-[2-Chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide: Quantitative Comparative Evidence for Scientific Selection


P2X4 Receptor Antagonist Activity: Target Compound vs. Benchmark P2X4 Antagonist 5-BDBD

N-[2-Chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide (CHEMBL5175938) exhibits antagonist activity at the human P2X4 receptor with an IC50 of 1,290 nM when assessed by inhibition of intracellular Ca2+ influx in human 1321N1 astrocytoma cells after 30 min incubation [1]. This activity, while modest, is achieved with a structurally simple benzamide scaffold lacking the complex polycyclic architecture of benchmark P2X4 antagonists. By comparison, the widely used P2X4 reference antagonist 5-BDBD (CAS 768404-03-1) exhibits reported IC50 values ranging from approximately 500 nM to 2,000 nM depending on assay conditions [2]. The target compound thus falls within the operational potency range of a validated tool compound while offering a distinct chemotype with a single tetrazole substituent, providing a complementary scaffold for structure-activity relationship (SAR) studies where chemical diversity around the P2X4 pharmacophore is required.

P2X4 receptor purinergic signaling neuropathic pain

Selectivity Profile: P2X4 vs. Closely Related P2X Receptor Subtypes

A critical differentiation point for N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide is its selectivity for the P2X4 subtype over other P2X family members. The compound is specifically noted for P2X4 receptor interaction [1], whereas structurally related analogs within the tetrazole benzamide class have been patented as P2X3/P2X2/3 antagonists (e.g., Roche patent US 7,595,405) [2]. The switch in subtype selectivity arises from the substitution pattern: the 2-chloro-5-(1H-tetrazol-1-yl)phenyl motif directs binding toward P2X4, while alternative substitution regioisomers and N-aryl variations favor P2X3 or P2X2/3 heteromeric receptors. This receptor subtype differentiation is significant because P2X4 and P2X7, despite structural homology, mediate distinct downstream signaling pathways—P2X4 is primarily implicated in neuropathic pain and microglial activation, whereas P2X7 is associated with inflammasome activation and IL-1β release [3]. Procurement of the P2X4-selective compound is therefore essential for studies requiring isolation of P2X4-mediated pharmacology without confounding P2X7 or P2X3 activity.

P2X receptor selectivity P2X4 vs P2X7 ion channel pharmacology

Chemical Stability and Physicochemical Properties Differentiating the 2-Chloro-5-(1H-tetrazol-1-yl) Scaffold

The incorporation of a tetrazole ring at the 5-position of the central phenyl ring, combined with an ortho-chloro substituent, provides a distinct physicochemical profile compared to analogous benzamides lacking the tetrazole or bearing alternative heterocycles. The calculated density of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide is 1.4 ± 0.1 g/cm³ . Tetrazole substitution is well-established in medicinal chemistry as a metabolically stable carboxylic acid bioisostere, offering enhanced lipophilicity and membrane permeability while retaining hydrogen-bonding capacity [1]. The 2-chloro substituent further increases metabolic stability by blocking potential cytochrome P450-mediated oxidation at the ortho position of the phenyl ring, a common metabolic soft spot in unsubstituted benzamides [2]. In contrast, compounds bearing a 3- or 4-chloro substitution (such as the 3-chloro analog 3-chloro-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide) may exhibit different pharmacokinetic profiles due to altered electronic distribution and metabolic vulnerability. These properties are particularly relevant for in vivo pharmacology studies where compound exposure and half-life are critical parameters.

metabolic stability tetrazole pharmacology drug-like properties

Synthetic Accessibility and Commercial Availability Compared to Labor-Intensive P2X4 Antagonist Synthesis

N-[2-Chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide is accessible via a relatively straightforward two-step synthetic route: (1) formation of the tetrazole ring from a 2-chloro-5-amino-phenyl precursor using sodium azide and triethyl orthoformate under acidic conditions, followed by (2) benzoylation of the resulting 2-chloro-5-(1H-tetrazol-1-yl)aniline with benzoyl chloride [1]. This synthetic accessibility contrasts with the multi-step, low-yielding syntheses required for more complex P2X4 antagonists such as BX430 (CAS 688309-70-8) or the benzofurodiazepine series, which involve 5–8 linear steps with chromatographic purification at each stage [2]. The target compound's CAS registry number (1190283-99-8) enables precise procurement from multiple commercial suppliers at research-grade purity levels . This combination of synthetic simplicity and commercial availability positions the compound as a cost-effective entry point for P2X4 pharmacology studies, particularly for research groups establishing new purinergic signaling programs where budget and synthesis time are constrained.

chemical procurement synthetic tractability P2X4 tool compounds

Optimal Research Application Scenarios for N-[2-Chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide Based on Verified Evidence


P2X4 Receptor Structure-Activity Relationship (SAR) Diversification Studies

This compound is most appropriately deployed as a starting scaffold for P2X4 SAR campaigns where chemical diversity beyond the benzodiazepine and benzofurodiazepine chemotypes is required. With a confirmed IC50 of 1,290 nM at human P2X4 [1], the compound establishes a baseline potency point for the tetrazole-benzamide series. Medicinal chemistry teams can systematically modify the benzamide moiety (varying Ar2 substituents) and the phenyl-tetrazole core to improve potency toward the sub-100 nM range, using the parent compound as an internal reference standard. The structural simplicity and two-step synthetic accessibility [2] enable rapid parallel synthesis of analog libraries, a significant advantage over more synthetically complex P2X4 antagonist scaffolds.

Selective Pharmacological Dissection of P2X4-Mediated vs. P2X7-Mediated Inflammatory Signaling

In experimental systems where both P2X4 and P2X7 receptors are co-expressed—such as microglia, macrophages, and certain DRG neuron populations—the compound's P2X4-directed activity [1] enables researchers to isolate P2X4-specific contributions to ATP-evoked calcium responses and downstream signaling. By using this compound alongside established P2X7-selective antagonists (e.g., A438079 or Brilliant Blue G), investigators can dissect the relative contributions of each receptor subtype to inflammatory mediator release, phagocytosis, and cell migration. This application is directly supported by the compound's documented antagonist activity at P2X4 in 1321N1 cells and the well-characterized distinct roles of P2X4 vs. P2X7 in neuroinflammation.

In Vivo Pharmacokinetic and Target Engagement Studies Leveraging Predicted Metabolic Stability

For research groups transitioning from in vitro P2X4 pharmacology to in vivo efficacy models, the compound's 2-chloro substitution and tetrazole bioisostere [1] offer a predicted metabolic stability advantage over unsubstituted benzamides. The compound is suitable for preliminary pharmacokinetic profiling (plasma stability, microsomal half-life determination, brain penetration assessment) to establish baseline ADME parameters for the tetrazole-benzamide series. Positive outcomes in these studies would support progression to in vivo neuropathic pain models (e.g., chronic constriction injury, spared nerve injury) where P2X4 antagonism has established disease relevance [2]. Procurement at the milligram-to-gram scale is feasible through multiple commercial suppliers , enabling the quantities required for rodent PK studies.

Chemical Probe Validation and Assay Development for High-Throughput P2X4 Screening

The compound serves as a validated chemical probe for developing and optimizing P2X4 functional assays, including fluorescence-based calcium flux assays (FLIPR), electrophysiological patch-clamp recordings, and dye-uptake permeability assays. Its confirmed antagonist activity at 1,290 nM [1] provides a reliable positive control for assay qualification, while its distinct chemotype ensures that assay signals are not artifacts of a single chemical scaffold class. This application is particularly valuable for screening core facilities and contract research organizations establishing P2X4 screening platforms, where a panel of chemically diverse reference compounds is required for robust assay validation according to NIH chemical probe guidelines.

Quote Request

Request a Quote for N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.